molecular formula C8H8O2S B3417211 3-(3-Methyl-2-thienyl)acrylic acid CAS No. 102696-70-8

3-(3-Methyl-2-thienyl)acrylic acid

Cat. No.: B3417211
CAS No.: 102696-70-8
M. Wt: 168.21 g/mol
InChI Key: AUFDGOVNVKDTEB-NSCUHMNNSA-N
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Description

3-(3-Methyl-2-thienyl)acrylic acid is a thiophene derivative characterized by its molecular formula C8H8O2S and a molecular weight of 168.21 g/mol. Thiophene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 3-methylthiophene with acrylic acid under specific conditions, such as the presence of a catalyst and controlled temperature.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using optimized reaction conditions to ensure high yield and purity. This may involve the use of advanced catalysts and continuous flow reactors.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Halogenated thiophenes and other functionalized derivatives.

Mechanism of Action

Target of Action

It has been used in the synthesis of novel benzothiazepinones as glycogen synthase kinase-3β inhibitors . Glycogen synthase kinase-3β is a key regulatory kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and gene expression.

Mode of Action

Its derivative, 3-(2-thienyl)acrylic acid, has shown improved intestinal absorption of insulin in mice . This suggests that it may interact with biological targets to enhance the absorption of certain compounds.

Biochemical Pathways

Its use in the synthesis of glycogen synthase kinase-3β inhibitors suggests that it may influence pathways related to glycogen metabolism and cell signaling .

Result of Action

Its derivative has been used to improve the intestinal absorption of insulin in mice , suggesting potential applications in enhancing the bioavailability of certain compounds.

Action Environment

Safety data sheets recommend handling the compound in a well-ventilated place and using personal protective equipment to avoid contact with skin and eyes .

Scientific Research Applications

3-(3-Methyl-2-thienyl)acrylic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for other thiophene derivatives.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in various diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 3-Methylthiophene: A simpler thiophene derivative without the acrylic acid moiety.

  • 3-(2-Thienyl)acrylic acid: A related compound with a different substitution pattern on the thiophene ring.

Uniqueness: 3-(3-Methyl-2-thienyl)acrylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-6-4-5-11-7(6)2-3-8(9)10/h2-5H,1H3,(H,9,10)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFDGOVNVKDTEB-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77741-66-3, 102696-70-8
Record name 3-(3-Methyl-2-thienyl)acrylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077741663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Methyl-2-thienyl)acrylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102696708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-METHYL-2-THIENYL)-2-PROPENOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(3-METHYL-2-THIENYL)ACRYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85623DMP6I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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